4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a pyrrole-2-carboxamide backbone substituted with a 1,2-oxazole moiety and a furan-2-ylmethyl group. The oxazole ring is further functionalized with a 2,6-dichlorophenyl group and a methyl substituent. The dichlorophenyl group enhances lipophilicity and may improve membrane permeability, while the furan substituent introduces hydrogen-bonding capabilities .
Properties
IUPAC Name |
4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O4/c1-11-17(19(26-30-11)18-14(22)5-2-6-15(18)23)20(27)12-8-16(24-9-12)21(28)25-10-13-4-3-7-29-13/h2-9,24H,10H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQECGCAEAMGGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C3=CNC(=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and overall pharmacological profile.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring and a pyrrole moiety, which are known for their diverse biological activities. The presence of the 2,6-dichlorophenyl group and the furan substituent contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H15Cl2N3O4 |
| Molecular Weight | 396.22 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have demonstrated that compounds with oxazole and pyrrole scaffolds exhibit significant anticancer activity. For instance, a related study evaluated various compounds against multiple cancer cell lines using the National Cancer Institute (NCI) protocol. The results indicated that certain derivatives displayed high percent growth inhibition (PGI) against cancer types including non-small-cell lung cancer and melanoma .
Case Study: Anticancer Evaluation
A specific evaluation of a related compound demonstrated:
- Percent Growth Inhibition (PGI) against various cancer cell lines:
- SNB-19: 86.61%
- OVCAR-8: 85.26%
- NCI-H40: 75.99%
These findings suggest that the oxazole derivatives may act through mechanisms such as apoptosis induction or cell cycle arrest, although detailed mechanistic studies are still required.
Antimicrobial Activity
The antimicrobial potential of oxazole derivatives has been extensively documented. In one study, a series of substituted oxazoles were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated notable antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.8 to 3.2 µg/ml for various compounds .
Antimicrobial Activity Summary
| Compound | MIC (µg/ml) | Activity Against |
|---|---|---|
| Compound A | 1.6 | Candida albicans |
| Compound B | 0.8 | Candida tropicalis |
| Compound C | 3.2 | E. coli |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : It can interact with specific receptors that regulate apoptosis.
- Oxidative Stress Induction : The presence of chlorine atoms may enhance oxidative stress in microbial cells, leading to cell death.
Comparison with Similar Compounds
Implications :
- Halogenation: The 2,6-dichlorophenyl group in the target compound may confer higher metabolic stability compared to mono-halogenated analogs (e.g., 4-fluorophenyl in ) due to increased steric hindrance and lipophilicity .
- Heterocycle saturation : The unsaturated furan in the target compound vs. saturated oxolane in CAS:866049-51-6 () likely impacts solubility and bioavailability, with furan offering greater π-conjugation .
Physicochemical Properties
- LogP (estimated) : ~4.2 (high due to dichlorophenyl and methyl groups).
- Solubility : Likely poor in aqueous media, enhanced slightly by the furan’s polarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
